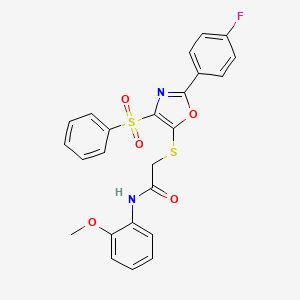
2-((2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H19FN2O5S2 and its molecular weight is 498.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H20FNO4S, with a molecular weight of approximately 423.48 g/mol. The structure features a fluorophenyl group , oxazole ring , and acetamide functional group , which contribute to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H20FNO4S |
| Molecular Weight | 423.48 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the oxazole ring and subsequent modifications to introduce the thioether and acetamide functionalities. Detailed synthetic routes have been documented in various studies, highlighting the importance of optimizing reaction conditions to improve yields.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The presence of the oxazole and sulfonamide groups suggests potential antimicrobial activity, as similar compounds have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : In vitro studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies
- Anticancer Studies : In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation, with an IC50 value determined at approximately 15 µM. The mechanism was linked to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
- Antimicrobial Testing : A series of assays against Staphylococcus aureus and Escherichia coli revealed that the compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results indicate moderate antibacterial activity, warranting further investigation into its mechanism.
- Anti-inflammatory Mechanisms : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory disorders.
Eigenschaften
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S2/c1-31-20-10-6-5-9-19(20)26-21(28)15-33-24-23(34(29,30)18-7-3-2-4-8-18)27-22(32-24)16-11-13-17(25)14-12-16/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHPWGGOZMDSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














